2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol
Description
Properties
IUPAC Name |
2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6O/c10-8(11,12)6-3-1-2-5(4-6)7(16)9(13,14)15/h1-4,7,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMNENKVFMPEGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40288380 | |
| Record name | 2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40288380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
721-36-8 | |
| Record name | 721-36-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55521 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40288380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol (commonly referred to as TFE) is a fluorinated organic compound with significant implications in medicinal chemistry and pharmacology. Its unique trifluoromethyl groups enhance its biological activity and pharmacokinetic properties, making it a subject of interest in drug design and development.
- Chemical Formula : C₉H₆F₆O
- Molecular Weight : 244.14 g/mol
- IUPAC Name : 2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethanol
- Boiling Point : 204.3 °C
- Density : 1.432 g/cm³
| Property | Value |
|---|---|
| Chemical Formula | C₉H₆F₆O |
| Molecular Weight | 244.14 g/mol |
| Boiling Point | 204.3 °C |
| Density | 1.432 g/cm³ |
| Flash Point | 77.4 °C |
The trifluoromethyl group is known to influence the biological activity of compounds significantly. In TFE, the presence of multiple trifluoromethyl groups enhances lipophilicity and metabolic stability, which can lead to increased potency against various biological targets.
Antidepressant Activity
Research indicates that compounds containing trifluoromethyl groups can inhibit serotonin uptake, suggesting potential antidepressant properties. For instance, studies have shown that the incorporation of a trifluoromethyl group in phenolic structures can increase the potency of serotonin reuptake inhibitors by several folds compared to their non-fluorinated counterparts .
Antiviral Properties
TFE has been explored for its antiviral activity, particularly against retroviruses. The trifluoromethyl moiety contributes to the compound's ability to interact with viral enzymes, potentially inhibiting their function . A study highlighted that similar fluorinated compounds exhibited significant inhibition of reverse transcriptase enzymes, which are critical in the replication of retroviruses .
Anti-inflammatory Effects
Fluorinated compounds have also been reported to exhibit anti-inflammatory properties. TFE's structural characteristics may allow it to modulate inflammatory pathways effectively. In vitro studies demonstrated that related compounds could inhibit pro-inflammatory cytokines and reduce edema in animal models .
Study 1: Serotonin Uptake Inhibition
A comparative study on various fluorinated phenolic compounds revealed that TFE showed a marked increase in serotonin uptake inhibition compared to non-fluorinated analogs. The mechanism was attributed to enhanced binding affinity due to the electron-withdrawing nature of the trifluoromethyl groups .
Study 2: Antiviral Activity Assessment
In a laboratory setting, TFE was tested against HIV-1 reverse transcriptase. The compound demonstrated IC50 values comparable to established antiviral agents, indicating its potential as a therapeutic agent in retroviral infections .
Study 3: Anti-inflammatory Evaluation
In an animal model of inflammation, TFE exhibited a significant reduction in paw edema when administered at varying doses. The results indicated a dose-dependent response with an optimal concentration yielding over 70% inhibition of inflammation markers compared to control groups .
Comparison with Similar Compounds
2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethanone
- Structure : Replaces the hydroxyl (-OH) group with a ketone (=O).
- Properties : Higher lipophilicity (logP) due to the absence of the polar -OH group. Molecular weight: 242.12 g/mol; purity: 97% .
- Reactivity : The ketone is more reactive in nucleophilic additions compared to the alcohol, which participates in hydrogen bonding and esterification.
2-{[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]thio}ethan-1-ol
- Structure : Substitutes the hydroxyl oxygen with sulfur and adds fluorine atoms to the phenyl ring.
- Properties : Melting point: 16–17°C; boiling point: 83–85°C (2 Torr); molecular formula: C₉H₅F₇OS. The sulfur atom increases molecular weight (293.99 g/mol) and alters solubility in polar solvents .
- Synthesis: Prepared via nucleophilic substitution between perfluorotoluene and 2-mercaptoethanol (97% yield) .
Substitution Pattern and Halogenation Effects
2-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethan-1-ol
- Structure : Dichloro substituents at the 2- and 6-positions of the phenyl ring.
- Properties : Yellow oil; synthesized in 99% yield. The chlorine atoms enhance electrophilicity, favoring reactions like Friedel-Crafts alkylation .
- Comparison : The dichloro analog exhibits lower thermal stability than the target compound due to increased steric hindrance.
1-[3-Chloro-5-(trifluoromethyl)phenyl]ethan-1-one
- Structure : Chlorine at the 3-position and trifluoromethyl at the 5-position.
- Synthesis : Prepared via Grignard reaction (58% yield) .
- Reactivity : The ketone group and chlorine substitution make it a versatile intermediate for cross-coupling reactions.
Amino and Heterocyclic Derivatives
2-{[4-Fluoro-3-(trifluoromethyl)phenyl]amino}ethan-1-ol
- Structure: Amino (-NH-) group replaces the hydroxyl oxygen.
- Properties: Molecular weight: 223.17 g/mol; CAS 1248184-67-8. The amino group enhances solubility in aqueous media but reduces thermal stability .
(S)-2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethan-1-ol
- Structure: Chiral amino alcohol with fluorine at the 3-position.
- Properties : Molecular weight: 223.17 g/mol; CAS 1213918-01-3. The stereochemistry influences biological activity, making it relevant in drug development .
Simplified Fluorinated Alcohols
2,2,2-Trifluoroethanol
- Structure : Lacks the aromatic trifluoromethylphenyl group.
- Properties : Boiling point: 73–75°C; CAS 75-89-6. Simpler structure results in higher volatility and acute toxicity (LD₅₀: 240 mg/kg in rats) .
- Comparison : The target compound’s aromatic ring provides rigidity and reduces volatility, enhancing suitability for solid-phase synthesis.
Data Table: Key Properties of Compared Compounds
Preparation Methods
Grignard Reagent Formation and Acylation
A common and efficient method involves the formation of a Grignard reagent from a trifluoromethyl-substituted aryl halide, followed by reaction with an acylating agent such as acetic anhydride.
Step 1: Formation of Arylmagnesium Bromide
The aryl bromide, specifically 3-(trifluoromethyl)bromobenzene, is reacted with magnesium in tetrahydrofuran (THF) to form the corresponding Grignard reagent.
- Reaction temperature is carefully controlled between 0 and 35°C to manage the exothermic nature of the reaction.
- The reaction is typically complete within 2 to 5 hours.
- Iodine flakes or ethyl bromide may be used as initiators to facilitate magnesium activation.
Step 2: Acylation with Acetic Anhydride
The freshly prepared Grignard reagent is added slowly to a cooled solution of acetic anhydride (temperature maintained below 5°C, preferably between -10 to -15°C) to form the trifluoromethyl-substituted acetophenone.
- Excess acetic anhydride is used to drive the reaction to completion.
- After reaction, the mixture is quenched with cold water and neutralized with a base such as sodium hydroxide to hydrolyze excess acetic anhydride.
- The product is extracted with an organic solvent (e.g., tert-butyl methyl ether), washed, and purified by distillation or crystallization.
- The process yields the ketone intermediate in high purity and good yield (typically above 75%).
- The reaction conditions are optimized to minimize side products such as dibromo or dehalogenated species.
Table 1: Summary of Ketone Intermediate Preparation Conditions
| Parameter | Conditions | Notes |
|---|---|---|
| Aryl halide | 3-(trifluoromethyl)bromobenzene | Purity > 93% |
| Solvent | Tetrahydrofuran (THF) | Anhydrous |
| Magnesium activation | Iodine flakes or ethyl bromide | Initiates Grignard formation |
| Temperature (Grignard) | 0 to 35°C | Controlled to manage exotherm |
| Acylating agent | Acetic anhydride (excess) | Cooled to -10 to -15°C during addition |
| Quenching base | Sodium hydroxide | pH > 10 for effective hydrolysis |
| Extraction solvent | tert-Butyl methyl ether | For product isolation |
| Yield | 75-85% | High purity ketone obtained |
Reduction of Ketone to 2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol
The ketone intermediate is converted to the target alcohol by reduction. Several methods are reported:
Catalytic Hydrogenation
- Catalysts such as platinum oxide (PtO2) or Raney nickel are used under hydrogen atmosphere.
- Careful choice of catalyst is critical to avoid unwanted saturation of the aromatic ring.
- For example, PtO2 may cause phenyl ring saturation and is avoided in some cases.
- Raney nickel is preferred for selective ketone reduction.
Hydride Reducing Agents
- Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for selective reduction of the ketone to the alcohol.
- These reagents provide mild and efficient reduction conditions.
- The reaction is typically performed in protic solvents such as methanol or ethanol.
Table 2: Reduction Methods for Ketone to Alcohol
| Method | Reagents/Catalysts | Conditions | Notes |
|---|---|---|---|
| Catalytic hydrogenation | PtO2 or Raney nickel | H2 atmosphere, mild temp | Avoid PtO2 if aromatic saturation risk |
| Hydride reduction | NaBH4 or LiAlH4 | Room temp, protic solvent | Selective ketone reduction |
Alternative Synthetic Routes and Research Findings
Some research explores the use of trifluoroacetaldehyde derivatives and nitroalkanes under basic conditions to form trifluoromethyl-substituted alcohols via C–C bond formation, followed by reduction steps. This method is more complex and less direct but useful for analog synthesis.
Processes involving oximation and subsequent reduction of trifluoromethyl acetophenone oximes have been developed to improve purity and yield of intermediates related to this compound.
Industrial patents emphasize the importance of temperature control, reagent purity, and stepwise addition to optimize yield and minimize impurities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
